2-{[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine -

2-{[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine

Catalog Number: EVT-4393433
CAS Number:
Molecular Formula: C28H36N4O
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing double mutant epidermal growth factor receptors (EGFRs) []. It exhibits high potency and specificity towards these drug-resistant EGFR mutants while demonstrating minimal activity against wild-type EGFR []. This selectivity makes it a promising therapeutic agent for NSCLC cancers driven by these mutations [].

PF-06747775

Compound Description: PF-06747775 (21) is an orally bioavailable, irreversible inhibitor of EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. It exhibits high affinity for these oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR []. Developed through structure-based drug design, PF-06747775 displays promising ADME properties and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC [].

Relevance: PF-06747775 features a 9-methyl-9H-purin-2-yl moiety linked to a pyrrolidine ring, which further connects to an acrylamide group []. Though structurally distinct from 2-{[(1-{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine, both compounds share the common element of a substituted nitrogen-containing heterocycle (purine in PF-06747775 and pyrazole in the target compound). These structural similarities may suggest potential overlap in their binding modes or target profiles, warranting further investigation.

MK-8033

Compound Description: MK-8033 (11r) is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases []. This compound exhibits preferential binding to the activated conformation of c-Met, effectively inhibiting tumor growth in c-Met amplified cancers []. MK-8033 demonstrates full inhibition of tumor growth in a subcutaneous tumor xenograft model (GTL-16) and displays promising potential for treating cancers driven by c-Met activation [].

GDC-0994

Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound demonstrates efficacy in preclinical models by blocking the RAS/RAF/MEK/ERK signaling cascade, a pathway often dysregulated in cancer []. Due to its favorable pharmacological properties, GDC-0994 has entered early clinical development as a potential cancer therapeutic [].

Hu7691

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates reduced cutaneous toxicity compared to other Akt inhibitors []. It exhibits a 24-fold selectivity for Akt1 over Akt2, minimizing keratinocyte apoptosis and associated skin toxicities []. Hu7691 has shown promising preclinical results in safety, pharmacokinetics, and in vivo efficacy, leading to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA) [].

Relevance: Hu7691 contains a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide core [], while 2-{[(1-{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine incorporates a 1-methyl-1H-pyrazol-4-yl group. The shared presence of a 1-methyl-1H-pyrazolyl moiety within their structures suggests these compounds may share similar binding interactions or target profiles, warranting further investigation into their potential pharmacological relationships.

GLPG2938

Compound Description: GLPG2938 (40) is a potent and selective antagonist of the S1P2 receptor (S1PR2) []. This compound exhibits favorable pharmacokinetic properties and demonstrates efficacy in a bleomycin-induced model of pulmonary fibrosis []. GLPG2938 is currently in preclinical development for the treatment of idiopathic pulmonary fibrosis (IPF) [].

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome, which plays a critical role in regulating IL-1β production []. It demonstrates efficacy in cellular and mouse models of inflammation by reducing the release of IL-1β and other inflammatory cytokines []. NT-0249 exhibits favorable pharmacodynamic and pharmacokinetic properties and shows potential for treating inflammatory disorders driven by NLRP3 activation [].

Properties

Product Name

2-{[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine

IUPAC Name

2-[[1-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]oxymethyl]pyridine

Molecular Formula

C28H36N4O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C28H36N4O/c1-31-19-25(20-32-17-14-27(15-18-32)33-21-26-9-5-6-16-29-26)28(30-31)24-12-10-23(11-13-24)22-7-3-2-4-8-22/h5-6,9-13,16,19,22,27H,2-4,7-8,14-15,17-18,20-21H2,1H3

InChI Key

MXFIHLIXUBXAQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN4CCC(CC4)OCC5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.